molecular formula C18H15FN2O3S B5179083 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid CAS No. 5932-52-5

3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid

Cat. No. B5179083
CAS RN: 5932-52-5
M. Wt: 358.4 g/mol
InChI Key: PTRQTCVWTXEJEW-UHFFFAOYSA-N
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Description

3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid, also known as BFITC, is a synthetic compound that belongs to the class of thiazine derivatives. It has attracted the attention of researchers due to its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is not fully understood. However, it is believed to exert its antibacterial and antifungal effects by inhibiting the growth and proliferation of microorganisms. It is also thought to exert its anti-inflammatory and antioxidant effects by scavenging free radicals and reducing oxidative stress in cells.
Biochemical and Physiological Effects:
3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and xanthine oxidase. Additionally, 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, suggesting that it may have a broad range of therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is its broad-spectrum antibacterial and antifungal activity, making it a useful tool for researchers studying microbial infections. Additionally, its anti-inflammatory and antioxidant properties make it a useful tool for studying various inflammatory and oxidative stress-related diseases. However, one of the main limitations of 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid. One potential area of research is the development of novel therapeutic agents based on 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid for the treatment of microbial infections, inflammation, and oxidative stress-related diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid and its effects on various cellular pathways. Finally, research is needed to optimize the synthesis and formulation of 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid to improve its solubility and bioavailability.

Synthesis Methods

3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid can be synthesized using various methods. One of the most common methods involves the condensation of 4-fluorobenzaldehyde and thiourea in the presence of benzyl chloride and potassium hydroxide. The resulting product is then treated with acetic anhydride to obtain 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid.

Scientific Research Applications

3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant antibacterial and antifungal activity against a wide range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. Additionally, 3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid has been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.

properties

IUPAC Name

3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S/c19-13-6-8-14(9-7-13)20-18-21(11-12-4-2-1-3-5-12)16(22)10-15(25-18)17(23)24/h1-9,15H,10-11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRQTCVWTXEJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50386967
Record name 3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5932-52-5
Record name 3-benzyl-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50386967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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